Structural Differentiation: N-Methyl-N-Phenylacetamide at N3 vs. Unsubstituted N-Phenylacetamide (CAS 1105223-77-5)
The target compound (CAS 1105223-98-0) contains an N-methyl-N-phenylacetamide side chain at N3 (tertiary amide), whereas its closest analog 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide (CAS 1105223-77-5) bears an N-phenylacetamide (secondary amide) at the same position . This single methylation eliminates the hydrogen-bond donor (HBD) capacity at the amide nitrogen. Computed physicochemical data for the target compound show HBD = 0 and XLogP3-AA = 3.6 [1]. The secondary amide analog (CAS 1105223-77-5) possesses one HBD at the amide NH, which is predicted to reduce its logP by approximately 0.5–0.7 log units relative to the N-methylated derivative based on standard fragment contribution models, and increases its topological polar surface area (TPSA) above the target's 81.2 Ų [1].
| Evidence Dimension | Hydrogen-bond donor count and lipophilicity |
|---|---|
| Target Compound Data | HBD = 0; XLogP3-AA = 3.6; TPSA = 81.2 Ų |
| Comparator Or Baseline | CAS 1105223-77-5: HBD = 1 (predicted); XLogP3-AA ≈ 2.9–3.1 (estimated); TPSA > 81.2 Ų |
| Quantified Difference | ΔHBD = −1; ΔXLogP3-AA ≈ +0.5 to +0.7 log units |
| Conditions | Computed properties (PubChem XLogP3, Cactvs TPSA); estimated values for comparator based on fragment-based prediction |
Why This Matters
The absence of an HBD in the target compound results in higher membrane permeability potential (logP advantage of ~0.5–0.7 units) and distinct pharmacokinetic behavior compared to the secondary amide analog, which is critical when selecting a scaffold for cell-permeable probe development.
- [1] PubChem Compound Summary CID 30849638. Computed properties: XLogP3-AA = 3.6, TPSA = 81.2 Ų, HBD = 0, HBA = 4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/30849638. View Source
